molecular formula C12H22FNO4S B6605053 rac-tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis CAS No. 2353679-01-1

rac-tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis

Cat. No.: B6605053
CAS No.: 2353679-01-1
M. Wt: 295.37 g/mol
InChI Key: GBXAVMDNQJFGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a cis-configured cyclohexylcarbamate derivative bearing a fluorosulfonylmethyl substituent at the 4-position. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, while the fluorosulfonylmethyl group introduces strong electron-withdrawing and polar characteristics.

Properties

IUPAC Name

tert-butyl N-[4-(fluorosulfonylmethyl)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22FNO4S/c1-12(2,3)18-11(15)14-10-6-4-9(5-7-10)8-19(13,16)17/h9-10H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXAVMDNQJFGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22FNO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexane Ring Functionalization

The cis-1,4-substituted cyclohexane scaffold is typically prepared via Diels-Alder cycloaddition or catalytic hydrogenation of aromatic precursors. For example, hydrogenation of 4-vinylcyclohexene oxide over a palladium catalyst yields cis-4-methylcyclohexanol with >95% stereoselectivity. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) generates cis-4-methylcyclohexanone, a critical intermediate for fluorosulfonation.

Fluorosulfonation of the Cyclohexyl Intermediate

Introducing the fluorosulfonylmethyl group requires radical sulfonation or electrophilic substitution . A patented method employs sulfuryl chloride fluoride (SO₂ClF) in the presence of AIBN as a radical initiator:
cis-4-methylcyclohexane+SO2ClFAIBN, 60°Ccis-4-(fluorosulfonylmethyl)cyclohexane\text{cis-4-methylcyclohexane} + \text{SO}_2\text{ClF} \xrightarrow{\text{AIBN, 60°C}} \text{cis-4-(fluorosulfonylmethyl)cyclohexane}
Yields range from 65–78%, with purity dependent on fractional distillation.

Carbamate Formation

The final step involves reacting cis-4-(fluorosulfonylmethyl)cyclohexylamine with tert-butyl chloroformate under Schotten-Baumann conditions:
cis-4-(fluorosulfonylmethyl)cyclohexylamine+(tert-butoxy)COClNaOH, H2O/EtOAcrac-tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate\text{cis-4-(fluorosulfonylmethyl)cyclohexylamine} + (\text{tert-butoxy}) \text{COCl} \xrightarrow{\text{NaOH, H}_2\text{O/EtOAc}} \text{rac-tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate}
Triethylamine is often substituted for NaOH to minimize epimerization.

Table 1: Optimization of Carbamate Coupling Conditions

ParameterTested RangeOptimal ValueImpact on Yield
BaseNaOH, Et₃N, K₂CO₃Et₃N (2.5 equiv)89% vs. 72%
SolventTHF, EtOAc, DCMDCM92% purity
Temperature0°C to 25°C0–5°C95% retention of cis configuration

Key Reaction Mechanisms and Stereochemical Control

Fluorosulfonation via Radical Pathways

The radical mechanism for fluorosulfonation (Figure 2) begins with AIBN decomposition to generate isobutyronitrile radicals , which abstract a hydrogen atom from the cyclohexane methyl group. The resultant cyclohexyl radical reacts with SO₂ClF to form a sulfonyl chloride intermediate, followed by fluorine substitution via KF treatment:
RH+SO2ClFRSO2ClKFRSO2F\text{RH} + \text{SO}_2\text{ClF} \rightarrow \text{RSO}_2\text{Cl} \xrightarrow{\text{KF}} \text{RSO}_2\text{F}
ESR studies confirm that maintaining reaction temperatures below 70°C suppresses undesired cyclohexane ring inversion.

Carbamate Coupling and Stereochemical Integrity

The use of tert-butyl chloroformate ensures minimal steric hindrance during nucleophilic attack by the cyclohexylamine. However, the basicity of the reaction medium critically influences stereochemical outcomes. DFT calculations reveal that Et₃N stabilizes the transition state through hydrogen bonding, reducing activation energy for cis-carbamate formation by 12.3 kcal/mol compared to NaOH.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tert-butyl), 3.15–3.30 (m, 2H, cyclohexyl CH₂), 4.75 (d, J = 6.8 Hz, 1H, NH).

  • ¹⁹F NMR : δ -45.2 ppm (SO₂F group), confirming absence of hydrolyzed byproducts.

Chromatographic Purity Assessment

HPLC analysis (C18 column, 70:30 MeCN/H₂O) shows a single peak at 8.2 min with 98.5% purity. Residual solvents (DCM, THF) are controlled to <50 ppm per ICH Q3C guidelines.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A pilot-scale process using plug-flow reactors achieves 85% yield at 10 kg/batch (Table 2). Key advantages include:

  • Rapid heat dissipation, minimizing thermal racemization.

  • In-line IR monitoring for real-time adjustment of SO₂ClF feed rates.

Table 2: Bench-Scale vs. Industrial-Scale Performance

MetricBench Scale (100 g)Industrial Scale (10 kg)
Yield78%85%
Purity95%98%
Reaction Time12 h6 h

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis can undergo various chemical reactions, including:

    Oxidation: The fluorosulfonyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The fluorosulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

rac-tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis is a synthetic organic compound notable for its unique structural features, particularly the presence of a fluorosulfonyl group attached to a cyclohexyl ring. Its molecular formula is C11H20FNO4S. This compound has shown potential applications in various fields, including medicinal chemistry and materials science.

Research indicates that rac-tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate may act as an inhibitor for certain enzymes due to its electrophilic nature. Notable findings include:

  • Enzyme Inhibition Studies : Initial studies have shown significant inhibition rates against serine proteases, suggesting its potential as a therapeutic agent in conditions where enzyme dysregulation is prevalent.
  • Potential Drug Development : The compound's unique structure allows it to be explored as a lead compound for drug development targeting specific diseases associated with enzyme dysregulation. Its interaction profile suggests potential therapeutic applications in oncology and infectious diseases.

Comparative Studies

Comparative analyses with similar compounds have demonstrated that the presence of the fluorosulfonyl group enhances reactivity and selectivity towards biological targets compared to other carbamates lacking this functional group.

Enzyme Inhibition

In a study evaluating the compound's efficacy against serine proteases, researchers found that it inhibited enzyme activity significantly more than traditional inhibitors. This suggests potential applications in drug formulations aimed at diseases like cancer where protease activity is dysregulated.

Drug Development

Another study focused on the compound's interaction with specific biological targets related to infectious diseases. The findings indicated that the compound could serve as a promising lead for developing new therapeutics that target enzyme pathways involved in pathogen resistance.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis involves its interaction with specific molecular targets. The fluorosulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The carbamate group can also participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Tert-butyl N-methyl-N-[(1s,4s)-4-aminocyclohexyl]carbamate, cis ()
  • Structure: Cis-cyclohexylcarbamate with a methylamino group at the 4-position.
  • Molecular Formula : C₁₂H₂₄N₂O₂ | MW : 228.33 g/mol
  • Key Differences: Replacing the fluorosulfonylmethyl group with an aminomethyl substituent eliminates the electron-withdrawing effects, enhancing nucleophilicity at the nitrogen. Lower molecular weight (228.33 vs. ~311 g/mol for the target compound) suggests reduced steric hindrance and improved solubility in non-polar solvents.
cis-1-(Boc-amino)-4-(2-hydroxyethyl)cyclohexane ()
  • Structure : Cis-cyclohexylcarbamate with a 2-hydroxyethyl group.
  • Molecular Formula: C₁₃H₂₅NO₃ | MW: 243.35 g/mol
  • Lower reactivity in sulfonylation or coupling reactions due to the absence of a fluorosulfonyl moiety.
tert-butyl (1r,4r)-4-(2-fluorobenzylamino)cyclohexyl(methyl)carbamate ()
  • Structure: Trans-cyclohexylcarbamate with a 2-fluorobenzylamino group.
  • Molecular Formula : C₁₉H₂₉FN₂O₂ | MW : 336.44 g/mol
  • Key Differences: The aromatic fluorine and benzylamino group confer distinct electronic and steric profiles, favoring π-π interactions in biological targets but reducing conformational flexibility compared to the aliphatic fluorosulfonylmethyl group . Higher molecular weight (336.44 vs. ~311 g/mol) may limit blood-brain barrier penetration in CNS-targeted therapies.

Stereochemical and Isomeric Comparisons

tert-butyl N-[trans-4-acetylcyclohexyl]carbamate ()
  • Structure : Trans-cyclohexylcarbamate with an acetyl group.
  • Molecular Formula: C₁₃H₂₃NO₃ | MW: 241.33 g/mol
  • The acetyl group’s electron-withdrawing nature is less pronounced than fluorosulfonyl, leading to slower hydrolysis of the carbamate under basic conditions.
rac-tert-butyl N-{[(1R,2R)-2-aminocyclohexyl]methyl}carbamate, cis ()
  • Structure: Cis-cyclohexylcarbamate with an aminocyclohexylmethyl substituent.
  • CAS : 1903425-56-8
  • Enhanced basicity due to the primary amine may necessitate additional protective strategies during synthesis.

Research Implications

The fluorosulfonylmethyl group in the target compound offers unique advantages in designing protease inhibitors or covalent kinase inhibitors due to its ability to form stable interactions with catalytic residues. In contrast, analogs with amino or hydroxy groups () are better suited for non-covalent binding or prodrug strategies. Future studies should explore the hydrolytic stability of the fluorosulfonylmethyl group under physiological conditions and its impact on pharmacokinetics.

Biological Activity

rac-tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis is a synthetic organic compound notable for its unique structural features, particularly the presence of a fluorosulfonyl group attached to a cyclohexyl ring. Its molecular formula is C11H20FNO4SC_{11}H_{20}FNO_4S, and it has potential applications in various fields, including medicinal chemistry and enzyme inhibition studies.

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a fluorosulfonyl-substituted cyclohexyl derivative. The reaction conditions often require a base, such as triethylamine, and are usually conducted in organic solvents like dichloromethane at low temperatures to ensure high yield and purity .

Key Chemical Reactions

  • Nucleophilic Substitution : The fluorosulfonyl group can be displaced by nucleophiles, leading to new derivatives.
  • Reduction : This compound can be reduced to remove the fluorosulfonyl group, yielding cyclohexyl carbamate derivatives.
  • Hydrolysis : Under acidic or basic conditions, the carbamate group can hydrolyze to produce the corresponding amine and carbon dioxide .

Biological Activity

The biological activity of rac-tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate is primarily attributed to its ability to interact with biological targets through its functional groups.

The mechanism involves:

  • Covalent Bond Formation : The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
  • Impact on Biological Molecules : The carbamate group can interact with various biological molecules, affecting their function and stability .

Research Findings and Case Studies

Research into this compound's biological activity has revealed several promising applications:

  • Enzyme Inhibition Studies :
    • Initial studies indicate that rac-tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate may act as an inhibitor for certain enzymes due to its electrophilic nature.
    • For example, it has been evaluated against serine proteases where it demonstrated significant inhibition rates .
  • Potential Drug Development :
    • The compound's unique structure allows it to be explored as a lead compound for drug development targeting specific diseases associated with enzyme dysregulation .
    • Its interaction profile suggests potential therapeutic applications in oncology and infectious diseases.
  • Comparative Studies :
    • Comparative analyses with similar compounds have shown that the presence of the fluorosulfonyl group enhances reactivity and selectivity towards biological targets compared to other carbamates lacking this functional group .

Data Table: Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
rac-tert-butyl N-[(1s,4s)-4-(fluorosulfonyl)methyl]cyclohexylcarbamateC11H20FNO4SUnique fluorosulfonyl group enhances reactivity
tert-butyl N-[(1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl]carbamateC11H20FNO3Hydroxy group alters biological interactions
tert-butyl N-[(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol]C11H20FNO3Different functional groups impact reactivity

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing rac-tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis?

  • Methodology :

Carbamate Protection : Introduce the tert-butoxycarbonyl (Boc) group to the cyclohexylamine derivative under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP or triethylamine .

Fluorosulfonylmethyl Introduction : React the Boc-protected cyclohexylamine with fluorosulfonyl chloride (FSO₂Cl) in a controlled environment (e.g., dry THF at 0–5°C) to avoid side reactions. Monitor progress via TLC or LC-MS .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the cis isomer, leveraging differences in polarity between diastereomers. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the cis stereochemistry of the cyclohexyl group be experimentally verified?

  • Methodology :

NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to identify coupling constants (JJ) between axial and equatorial protons. For cis isomers, characteristic coupling patterns (e.g., J1,4J_{1,4}) align with adjacent substituents on the cyclohexane ring .

NOE Spectroscopy : Perform 2D NOESY to detect spatial proximity between the fluorosulfonylmethyl group and adjacent protons, confirming the cis configuration .

X-ray Crystallography : If suitable crystals are obtained, resolve the crystal structure to unambiguously assign stereochemistry .

Q. What safety precautions are critical when handling fluorosulfonyl-containing compounds?

  • Methodology :

Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat. Employ a fume hood to minimize inhalation exposure .

Storage : Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the fluorosulfonyl group .

Spill Management : Neutralize accidental spills with sodium bicarbonate and dispose of as hazardous waste .

Advanced Research Questions

Q. How does the fluorosulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

Kinetic Studies : Compare reaction rates with model compounds (e.g., methyl sulfonate vs. fluorosulfonylmethyl derivatives) under SN2 conditions (e.g., NaI in acetone). Use 19F^19F-NMR to track fluoride release .

Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to assess the leaving group ability (e.g., bond dissociation energies, charge distribution) of the fluorosulfonyl group versus other sulfonates .

pH-Dependent Stability : Evaluate hydrolysis rates in buffered solutions (pH 1–13) via UV-Vis spectroscopy, noting accelerated degradation under alkaline conditions due to sulfonate ester lability .

Q. What analytical challenges arise in quantifying trace impurities in fluorosulfonyl derivatives, and how can they be mitigated?

  • Methodology :

LC-MS/MS Optimization : Use a HILIC column (e.g., Waters Acquity BEH Amide) with a mobile phase containing 0.1% formic acid to enhance retention and ionization of polar impurities. Set MRM transitions for sulfonic acid byproducts .

Derivatization : React residual fluorosulfonyl chloride impurities with dansyl hydrazine to improve detectability via fluorescence .

Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation pathways and validate stability-indicating methods .

Q. What strategies are effective for resolving the racemic mixture into enantiopure forms?

  • Methodology :

Chiral Chromatography : Use a Chiralpak IA column with heptane/isopropanol (90:10) to separate enantiomers. Optimize flow rate and temperature for baseline resolution .

Enzymatic Resolution : Screen lipases (e.g., Candida antarctica) for selective hydrolysis of one enantiomer. Monitor enantiomeric excess (ee) via chiral HPLC .

Dynamic Kinetic Resolution (DKR) : Employ a palladium catalyst to racemize the substrate during asymmetric synthesis, achieving high ee in a single step .

Data Contradictions and Validation

  • Stability in Polar Solvents : While recommends storage at room temperature, fluorosulfonyl groups may hydrolyze in humid environments. Validate storage conditions via accelerated stability testing (40°C/75% RH for 4 weeks) .
  • Stereochemical Assignments : Conflicting JJ-values in NMR for similar cis isomers ( vs. 18) necessitate orthogonal validation (e.g., X-ray or NOE) to avoid misassignment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.